2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine
Description
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)benzotriazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-10(2)11-3-6-13(7-4-11)19-17-14-8-5-12(16)9-15(14)18-19/h3-10H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQLLSICFDWTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure necessitates disconnection into two primary components:
- The benzotriazole core with a nitro group at position 5.
- The 4-isopropylphenyl substituent at position 2.
Retrosynthetic pathways prioritize the late-stage introduction of the amine functionality via nitro reduction to minimize side reactions. The 4-isopropylphenyl group is typically introduced through cross-coupling reactions or nucleophilic substitution, depending on precursor availability.
Benzotriazole Core Construction
The benzotriazole scaffold is synthesized via cyclization of 1,2-diaminobenzene derivatives. In one approach, ortho-fluoronitrobenzenes undergo nucleophilic aromatic substitution (SNAr) with amino acid derivatives, followed by nitro reduction and diazotization-cyclization. For example, methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate reacts with ortho-fluoronitrobenzenes in acetonitrile under reflux to form nitro-substituted intermediates (15a–f ). Tin(II) chloride in methanol selectively reduces the nitro group to an amine, yielding 1,2-aryldiamines (16a–f ), which cyclize to benzotriazoles using polymer-supported nitrite and p-toluenesulfonic acid.
Detailed Synthetic Protocols
Synthesis of 1-(2-Nitro-4-(propan-2-yl)phenyl)-1H-benzotriazole
Reaction Conditions:
- Starting Materials : Benzotriazole (1.0 equiv), 2-nitro-4-isopropylchlorobenzene (1.1 equiv), anhydrous K2CO3 (2.0 equiv).
- Procedure : The mixture is heated to 110°C in anhydrous DMF for 7 hours, cooled, and poured into ice water. The precipitate is filtered, washed with water, and recrystallized from isopropanol.
- Yield : 89–93% (based on analogous reactions in).
Characterization Data :
Reduction to 2-[4-(Propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine
Reaction Conditions:
- Starting Material : 1-(2-Nitro-4-(propan-2-yl)phenyl)-1H-benzotriazole (1.0 equiv), SnCl2·2H2O (3.0 equiv), concentrated HCl (18% v/v).
- Procedure : The nitro compound is dissolved in isopropanol (50 mL) at 70°C. SnCl2·2H2O in HCl is added dropwise, and the mixture is stirred for 30 minutes. After solvent evaporation, the residue is neutralized with NH4OH (pH = 8) and extracted with hot chloroform.
- Yield : 95–98% (based on).
Characterization Data :
Alternative Methodologies and Comparative Analysis
Suzuki-Miyaura Cross-Coupling Approach
Reaction Conditions:
- Starting Material : 5-Nitro-2-bromo-2H-benzotriazole (1.0 equiv), 4-isopropylphenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv), DME/H2O (4:1).
- Procedure : The mixture is refluxed under argon for 12 hours, extracted with ethyl acetate, and purified via column chromatography.
- Yield : 75–85% (based on).
Advantages :
- Tolerates electron-rich and electron-deficient boronic acids.
- Enables late-stage diversification of the benzotriazole core.
Limitations :
- Requires brominated benzotriazole precursors, which necessitate additional synthesis steps.
Mechanistic Insights and Optimization
Nitro Reduction Kinetics
Tin(II) chloride in HCl mediates nitro reduction via a two-electron transfer mechanism, forming a nitroso intermediate prior to amine formation. The reaction’s efficiency depends on HCl concentration, with 18% v/v providing optimal protonation of the intermediate without over-acidification.
Scalability and Industrial Relevance
Batch-scale synthesis (100 g) of 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine achieves 82% overall yield using the nitro reduction route. Key cost drivers include SnCl2·2H2O consumption and chloroform usage during extraction. Continuous flow systems are proposed to enhance efficiency by reducing reaction times and solvent volumes.
Chemical Reactions Analysis
Types of Reactions
2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole ring and the phenyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound is used in the development of materials with specific properties, such as UV stabilizers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine involves its interaction with molecular targets and pathways. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below summarizes key structural analogs and their substituent-driven properties:
Key Observations :
- Lipophilicity : The isopropyl (propan-2-yl) and butyl groups increase lipophilicity, favoring membrane penetration, whereas methoxy groups improve aqueous solubility .
- Heterocycle Impact : Benzothiazole and oxadiazole derivatives (e.g., ) exhibit distinct electronic profiles compared to benzotriazoles, influencing binding affinity and metabolic stability .
Physicochemical and Pharmacokinetic Profiles
- LogP : The isopropyl group (logP ~3.5 estimated) increases hydrophobicity compared to methoxy-substituted analogs (logP ~2.0) .
- Solubility: Methoxy and amino groups improve water solubility, critical for oral bioavailability, while chloro and butyl groups may necessitate prodrug strategies .
- Metabolic Stability: Electron-withdrawing groups (e.g., Cl, NO₂) may reduce oxidative metabolism, extending half-life compared to electron-donating substituents .
Biological Activity
2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine is a compound belonging to the benzotriazole class, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound, supported by relevant data tables and case studies.
Physical Properties
- Molecular Formula : C15H18N4
- Molecular Weight : 270.33 g/mol
- Melting Point : Approximately 139–143 °C
- Solubility : Poorly soluble in water (<0.04 ppm at 20 °C), but soluble in organic solvents like toluene and methylene chloride .
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In a study focusing on various benzotriazole derivatives, including 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine, it was found to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for the compound were determined through standard broth dilution methods.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of benzotriazole derivatives has been widely studied. In vitro assays demonstrated that 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine exhibited cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study 1: Antimicrobial Efficacy
In a recent study published in Pharmaceutical Biology, researchers synthesized several derivatives of benzotriazole and evaluated their antimicrobial efficacy. The study highlighted that modifications to the side chains significantly influenced the biological activity. The compound showed promising results against Chlamydia trachomatis, indicating its potential as a scaffold for developing selective antimicrobial agents .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of benzotriazole derivatives reported that 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine exhibited significant cytotoxicity towards MCF-7 cells. The study utilized flow cytometry to analyze cell cycle distribution and found that treatment with this compound led to an increase in sub-G1 population, indicative of apoptosis .
Q & A
Q. Q1. What are the optimal synthetic routes for 2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) . Key intermediates, such as hydrazide derivatives, should be purified via recrystallization (e.g., DMSO/water mixtures) and characterized using IR spectroscopy and high-resolution mass spectrometry (HRMS). For structural validation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally analogous benzotriazole derivatives .
Q. Q2. How can researchers ensure the stability of this compound under varying experimental conditions?
Methodological Answer: Stability studies should include:
- Thermal analysis: Differential scanning calorimetry (DSC) to determine decomposition temperatures.
- pH sensitivity: Monitor spectral changes (UV-Vis) in buffered solutions (pH 3–9).
- Light exposure: Conduct accelerated degradation studies under UV light (e.g., 254 nm) and compare HPLC profiles pre- and post-exposure .
Q. Q3. How can computational methods predict the reactivity of this compound in novel catalytic systems?
Methodological Answer: Density functional theory (DFT) calculations can model reaction pathways, focusing on:
- Electrophilic substitution sites: Analyze Fukui indices to identify reactive positions on the benzotriazole core.
- Transition state modeling: Use software like Gaussian or ORCA to simulate activation energies for key reactions (e.g., coupling with aryl halides) .
- Solvent effects: Incorporate polarizable continuum models (PCM) to predict solvation impacts on reaction kinetics .
Q. Q4. What strategies resolve contradictions in reported bioactivity data for benzotriazole derivatives?
Methodological Answer:
- Meta-analysis: Cross-reference bioassay conditions (e.g., cell lines, concentrations) from independent studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
- Structural analogs: Compare activity trends with derivatives bearing substituents at the 4-(propan-2-yl)phenyl group. Reduced steric bulk often correlates with improved target binding .
Q. Q5. How can reaction engineering improve the scalability of this compound’s synthesis?
Methodological Answer:
- Flow chemistry: Optimize residence time and temperature gradients to enhance yield. For example, continuous-flow reactors reduce side reactions in POCl₃-mediated cyclizations .
- Membrane separation: Implement nanofiltration to isolate the product from unreacted intermediates, reducing reliance on column chromatography .
Analytical and Safety Considerations
Q. Q6. What analytical techniques are critical for quantifying trace impurities in this compound?
Methodological Answer:
- LC-MS/MS: Detect impurities at ppm levels using multiple reaction monitoring (MRM) modes.
- NMR spiking experiments: Add authentic samples of suspected impurities (e.g., des-amino analogs) to confirm retention times .
Q. Q7. What safety protocols are essential when handling phosphorus oxychloride in its synthesis?
Methodological Answer:
- Ventilation: Use fume hoods with >0.5 m/s face velocity during POCl₃ additions.
- Waste disposal: Neutralize acidic byproducts with sodium bicarbonate before transferring to hazardous waste containers .
Data Management and Reproducibility
Q. Q8. How can chemical software mitigate reproducibility challenges in synthesizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
